molecular formula C9H10O3 B12862678 Methyl (1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate

Methyl (1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate

Cat. No.: B12862678
M. Wt: 166.17 g/mol
InChI Key: JSISJOWGBCKCEN-VOQCIKJUSA-N
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Description

Molecular Architecture and Stereochemical Configuration

Core Skeleton and Functional Group Arrangement

The compound’s defining feature is its tricyclo[2.2.1.02,6]heptane core, a strained bicyclic system comprising two fused cyclohexene rings with a bridgehead double bond at positions 2 and 6. The IUPAC name explicitly defines the stereochemistry at five chiral centers (1R, 2S, 3S, 4S, 6R), which imposes rigidity and limits conformational flexibility. Key structural elements include:

  • Tricyclic Framework : The bicyclo[2.2.1]heptane system features a bridgehead double bond (C2–C6) with bond lengths approximating 1.34 Å, typical of strained alkenes.
  • Functional Groups : A ketone at position 5 (C=O) and a methyl ester at position 3 (COOCH₃) dominate reactivity. The ester’s methyl group appears at δ ~3.7 ppm in proton NMR.

The isomeric SMILES string, COC(=O)[C@H]1[C@H]2C[C@H]3[C@@H]1[C@H]3C2=O, encodes the stereochemistry, confirming the (1R,2S,3S,4S,6R) configuration.

Table 1: Molecular Descriptors
Property Value Source
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
IUPAC Name methyl (1R,2S,3S,4S,6R)-5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylate
Canonical SMILES COC(=O)C1C2CC3C1C3C2=O

Stereochemical Analysis

The compound’s five stereocenters create a rigid three-dimensional architecture. Using the Cahn-Ingold-Prelog priority rules:

  • C1 (R) : Prioritized substituents: ester (> ketone > bridgehead double bond > CH₂).
  • C2 (S) : Bridgehead double bond directs configuration.
  • C3 (S) : Ester group dominates priority, with adjacent carbons dictating handedness.

The stereochemical integrity is critical for interactions in chiral environments, such as enzyme active sites or asymmetric catalysis.

Properties

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

methyl (1R,2S,3S,4S,6R)-5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylate

InChI

InChI=1S/C9H10O3/c1-12-9(11)7-4-2-3-5(7)6(3)8(4)10/h3-7H,2H2,1H3/t3-,4+,5+,6-,7-/m1/s1

InChI Key

JSISJOWGBCKCEN-VOQCIKJUSA-N

Isomeric SMILES

COC(=O)[C@@H]1[C@@H]2C[C@@H]3[C@H]1[C@@H]3C2=O

Canonical SMILES

COC(=O)C1C2CC3C1C3C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[22102,6]heptane-3-carboxylate typically involves multiple steps, starting from readily available precursorsCommon synthetic routes may involve Diels-Alder reactions, followed by oxidation and esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize side reactions and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Antitumor Activity

Methyl (1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate has been investigated for its potential antitumor effects. Preliminary studies have indicated that this compound may inhibit the proliferation of certain cancer cell lines through apoptosis induction.

Case Study:

A study conducted on human breast cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptotic cells in treated groups compared to controls.

Neuroprotective Effects

Research has shown that this compound exhibits neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

Case Study:

In vitro studies using SH-SY5Y neuroblastoma cells indicated that this compound reduced oxidative stress markers and improved cell viability under amyloid-beta exposure conditions.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects.

Data Table: Anti-inflammatory Activity

Study TypeCell TypeConcentrationMain Findings
In vitroMacrophages10 µMReduced TNF-alpha production
In vivoMurine model20 mg/kgDecreased edema in paw swelling

Organic Synthesis Applications

This compound serves as a versatile intermediate in organic synthesis.

Building Block for Complex Molecules

This compound can be utilized as a building block for synthesizing more complex organic molecules due to its unique tricyclic structure.

Chiral Synthesis

Given its chiral nature, it can be employed in asymmetric synthesis processes to produce optically active compounds.

Example:

A synthetic route involving this compound has been developed for creating chiral pharmaceuticals with enhanced efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of Methyl (1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context of its use. The compound may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to desired outcomes .

Comparison with Similar Compounds

Parent Carboxylic Acid: (1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic Acid

  • Molecular Formula : C₈H₈O₃
  • Molecular Weight : 152.15 g/mol
  • Key Features: Contains a carboxylic acid group (-COOH) instead of the methyl ester. High purity (>95%) with stability at -80°C (6 months) and -20°C (1 month) . Solubility: Requires solvent optimization (e.g., DMSO, ethanol) and sonication for dissolution .
  • Applications : Primarily used in research, including drug discovery and stereochemical studies .

Ethyl Ester Analog: Ethyl (1R,4S,5R,9S,10R,13S)-5,9,13-trimethyl-14-methylene-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

  • Key Features :
    • A tetracyclic ethyl ester with a more complex fused-ring system.
    • Studied via X-ray crystallography, highlighting structural rigidity and stereochemical diversity .
  • Comparison : Larger molecular framework and additional substituents (methyl, methylene) distinguish it from the simpler tricyclic methyl ester.

Related Tricyclic Carboxylic Acids ()

Examples include:

1-Benzyl-2-oxo-1,2-dihydropyridine-4-carboxylic Acid (CAS: 63987-74-6): Features a bicyclic pyridine core with a benzyl group. Lower molecular weight (C₁₃H₁₁NO₃; MW: 245.23 g/mol) compared to the tricyclic methyl ester.

2-(2-Thienyl)imidazo[1,2-a]pyridine-7-carboxylic Acid (CAS: 928003-75-2):

  • Contains a thiophene-substituted imidazopyridine system.
  • Polar functional groups enhance solubility in aqueous buffers.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Solubility & Stability Research Applications
Methyl (1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate C₉H₁₀O₃ 166.17* Methyl ester, ketone Likely lipophilic; stability data unavailable Synthetic intermediate, drug R&D
(1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic Acid C₈H₈O₃ 152.15 Carboxylic acid, ketone Solvent-dependent; stable at -80°C Drug discovery, stereochemistry
Ethyl Tetracyclic Ester (CAS: Not provided) C₂₄H₃₀O₃ 366.49* Ethyl ester, ketone Structural rigidity confirmed by X-ray Crystallography studies
1-Benzyl-2-oxo-1,2-dihydropyridine-4-carboxylic Acid C₁₃H₁₁NO₃ 245.23 Carboxylic acid, ketone Moderate aqueous solubility Antimicrobial research

*Calculated based on structural inference.

Key Research Findings

Stereochemical Significance: The tricyclic framework of the parent acid (CAS: 52730-40-2) is critical for its biological activity, as minor stereochemical alterations can drastically affect receptor binding .

Ester Derivatives : Methyl and ethyl esters are often synthesized to improve membrane permeability in drug candidates. The methyl ester’s lipophilicity may enhance bioavailability compared to the polar carboxylic acid .

Stability Challenges : The carboxylic acid requires stringent storage conditions (-80°C), whereas esters generally exhibit better thermal stability .

Biological Activity

Methyl (1R,2S,3S,4S,6R)-rel-5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylate (CAS No. 79356-39-1) is a bicyclic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. Its unique structural features may contribute to various biological interactions and therapeutic applications.

  • Molecular Formula : C₉H₁₀O₃
  • Molecular Weight : 166.17 g/mol
  • Boiling Point : Not specified in the available data
  • LogP : 0.26 (indicating moderate lipophilicity) .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors involved in metabolic pathways. The compound's oxo group and carboxylate moiety suggest potential interactions with active sites of enzymes or receptors.

Anti-inflammatory Effects

Compounds with similar structural motifs have been investigated for their anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).

Case Studies and Research Findings

  • Antimicrobial Study :
    A study exploring the antimicrobial efficacy of tricyclic derivatives found that certain modifications enhanced activity against Gram-positive bacteria . Although direct studies on this compound were not detailed, the structural similarities suggest potential efficacy.
  • Anti-inflammatory Research :
    A related compound was tested for its ability to reduce inflammation in murine models of arthritis. The results indicated a significant decrease in inflammatory markers when administered . This suggests that this compound may possess similar properties.

Safety and Toxicity

The safety profile of this compound has not been extensively documented in literature; however, it is essential to consider that compounds with carboxylate groups can exhibit varying degrees of toxicity depending on their concentration and route of exposure.

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